molecular formula C8H10F2N2O2 B2458990 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856070-60-4

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2458990
CAS No.: 1856070-60-4
M. Wt: 204.177
InChI Key: GQMNPUYAJLOBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the butanoic acid moiety. One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Industrial Production Methods

Industrial production of this compound has been optimized to ensure high yield and purity. The process involves the use of cost-effective raw materials and solvents, as well as efficient catalytic systems to minimize reaction time and maximize product yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic oxime ester

Uniqueness

3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-5(4-7(13)14)12-3-2-6(11-12)8(9)10/h2-3,5,8H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMNPUYAJLOBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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